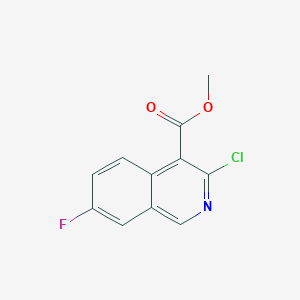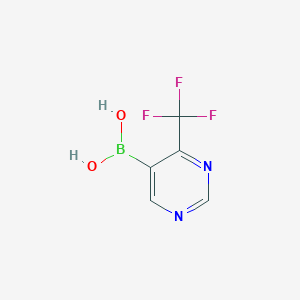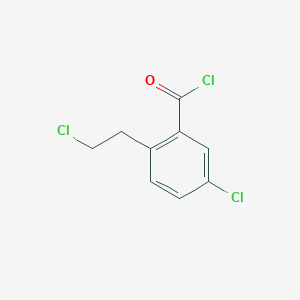
5-Chloro-2-(2-chloroethyl)benzoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2-chloroethyl)benzoyl Chloride is a chemical compound with the molecular formula C9H7Cl3O and a molecular weight of 237.51 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring and an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chloroethyl)benzoyl Chloride typically involves the chlorination of 2-(2-chloroethyl)benzoic acid. This process can be carried out using thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
C9H9ClO2+SOCl2→C9H7Cl3O+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(2-chloroethyl)benzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Chloro-2-(2-chloroethyl)benzoic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, and thiol under basic conditions.
Hydrolysis: Water or aqueous base/acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Amides, Esters, Thioesters: Formed from nucleophilic substitution.
5-Chloro-2-(2-chloroethyl)benzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Aplicaciones Científicas De Investigación
5-Chloro-2-(2-chloroethyl)benzoyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(2-chloroethyl)benzoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to modify molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: Lacks the chlorine and ethyl substituents.
2-Chloro-5-iodobenzoic Acid: Contains iodine instead of chlorine and lacks the ethyl group.
2-Chloroethyl Benzene: Lacks the carbonyl chloride group.
Uniqueness
5-Chloro-2-(2-chloroethyl)benzoyl Chloride is unique due to its dual chlorine substitution and the presence of an ethyl group, which imparts distinct reactivity and applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H7Cl3O |
|---|---|
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
5-chloro-2-(2-chloroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c10-4-3-6-1-2-7(11)5-8(6)9(12)13/h1-2,5H,3-4H2 |
Clave InChI |
VMLQSNDTJNVHQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)Cl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


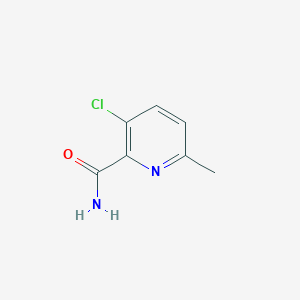
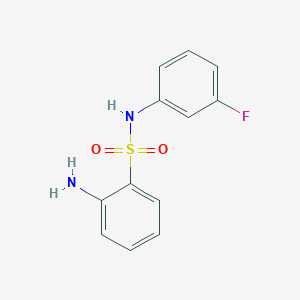
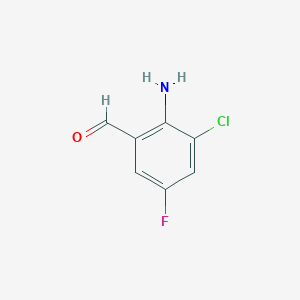
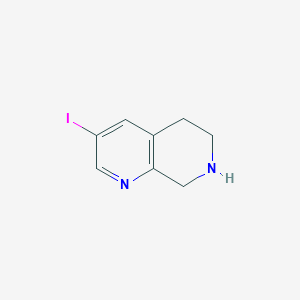
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
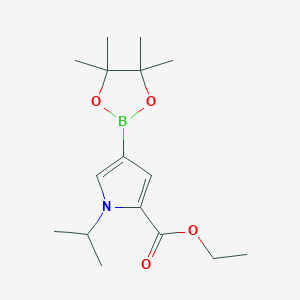

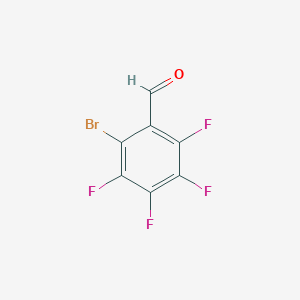
![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)
